

# chemical and physical properties of 5-Methoxyseselin

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## Compound of Interest

Compound Name: 5-Methoxyseselin

Cat. No.: B8255409

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## 5-Methoxyseselin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Methoxyseselin** is a naturally occurring furanocoumarin found in various plant species. As a member of the coumarin family, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methoxyseselin**, along with an exploration of its reported biological effects and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

### Chemical and Physical Properties

**5-Methoxyseselin**, with the chemical formula  $C_{15}H_{14}O_4$ , is a small molecule with a molecular weight of 258.27 g/mol [1]. Its chemical structure features a furan ring fused to a coumarin backbone, with a methoxy group substitution.

Table 1: Physicochemical Properties of **5-Methoxyseselin**

Property	Value	Source
Molecular Formula	C15H14O4	[1]
Molecular Weight	258.27 g/mol	[1]
CAS Number	31525-76-5	[1]
Melting Point	154-156 °C	[1]
Boiling Point (Predicted)	441.2 ± 45.0 °C	[1]
Density (Predicted)	1.225 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Information not readily available in the public domain. Experimental determination is recommended.	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **5-Methoxyseselin**. While comprehensive spectral data from primary literature is not readily available in the provided search results, the following are expected analytical techniques for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for elucidating the chemical structure, including the position of the methoxy group and the protons on the furan and coumarin rings.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the electronic absorption properties of the molecule, which are characteristic of the chromophoric coumarin system.

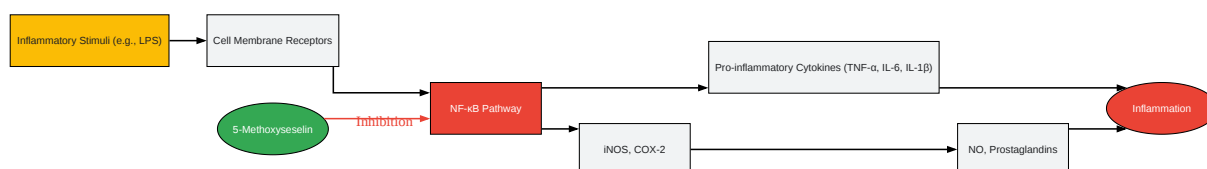
# Biological Activities and Potential Therapeutic Applications

Preliminary research suggests that **5-Methoxyseselin** may possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. It is important to note that much of the detailed research has been conducted on structurally related compounds, and further specific investigation into **5-Methoxyseselin** is warranted.

## Anti-inflammatory Activity

Compounds structurally similar to **5-Methoxyseselin** have demonstrated anti-inflammatory properties. The potential mechanisms of action for furanocoumarins in inflammation often involve the modulation of key inflammatory pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Action:



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Caption: Potential anti-inflammatory mechanism of **5-Methoxyseselin** via inhibition of the NF-κB pathway.

Experimental Protocols for Assessing Anti-inflammatory Activity:

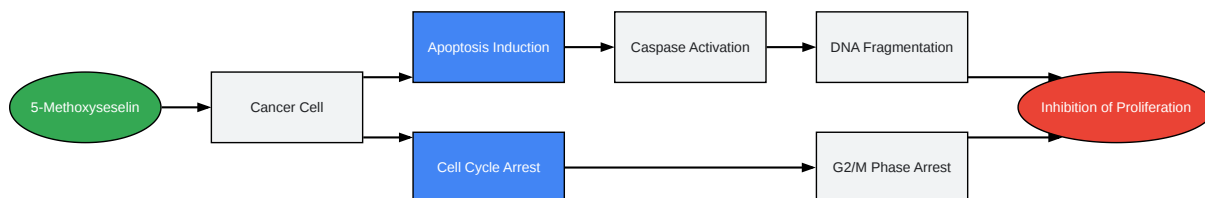
- Nitric Oxide (NO) Production Assay:
  - Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

- Methodology: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of **5-Methoxyseselin**. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
- Data Presentation: Results are typically presented as the percentage of NO inhibition compared to the LPS-treated control. The IC50 value (concentration required for 50% inhibition) is often calculated.
- Pro-inflammatory Cytokine Production Assay:
  - Cell Line: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
  - Methodology: Cells are treated with LPS and various concentrations of **5-Methoxyseselin**. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1 $\beta$ ) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
  - Data Presentation: Cytokine concentrations (pg/mL or ng/mL) are plotted against the concentration of **5-Methoxyseselin**.

## Antitumor Activity

The cytotoxic effects of coumarins against various cancer cell lines have been documented. **5-Methoxyseselin**'s potential as an antitumor agent warrants investigation, likely through mechanisms involving the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Antitumor Action:



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Caption: Potential antitumor mechanisms of **5-Methoxyseselin** through apoptosis and cell cycle arrest.

#### Experimental Protocols for Assessing Antitumor Activity:

- Cell Viability Assay (MTT Assay):
  - Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).
  - Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of **5-Methoxyseselin** for a specified duration (e.g., 24, 48, 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance is measured spectrophotometrically, and cell viability is calculated relative to untreated controls.
  - Data Presentation: Data is typically presented as a dose-response curve, from which the IC50 value is determined.
- Apoptosis Assay (Annexin V/Propidium Iodide Staining):
  - Cell Lines: Cancer cell lines showing sensitivity to **5-Methoxyseselin** in the viability assay.
  - Methodology: Cells are treated with **5-Methoxyseselin** and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells).

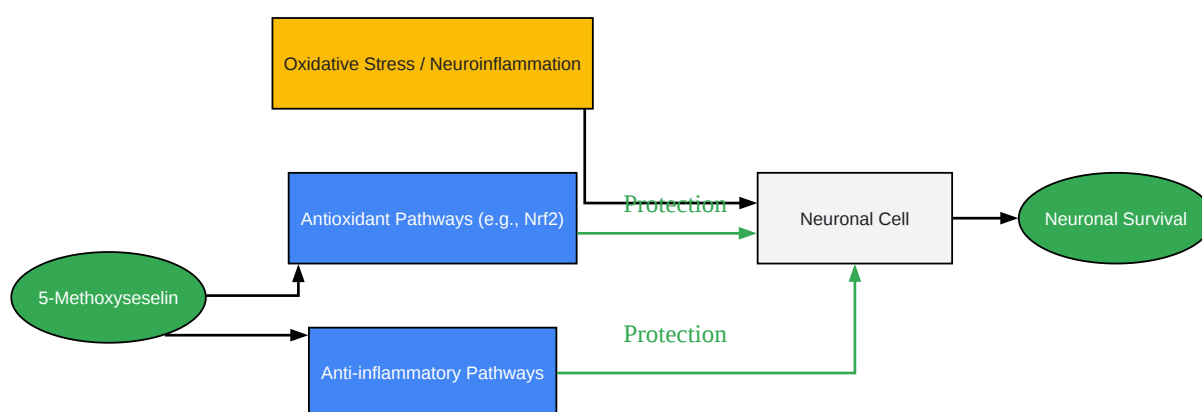
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

- Data Presentation: Flow cytometry plots and bar graphs showing the percentage of cells in each quadrant.

## Neuroprotective Effects

Natural compounds are increasingly being investigated for their potential to protect against neuronal damage. The antioxidant and anti-inflammatory properties of furanocoumarins may contribute to neuroprotective effects.

Potential Signaling Pathways Involved in Neuroprotective Action:



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Caption: Potential neuroprotective mechanisms of **5-Methoxyseselin**.

Experimental Protocols for Assessing Neuroprotective Effects:

- Neuronal Cell Viability Assay under Oxidative Stress:
  - Cell Line: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

- Methodology: Neuronal cells are pre-treated with **5-Methoxyseselin** and then exposed to an oxidative stressor such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or glutamate. Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
- Data Presentation: Percentage of cell viability or LDH release compared to the stressor-treated control.
- Antioxidant Capacity Assays:
  - Methodology: The free radical scavenging activity of **5-Methoxyseselin** can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
  - Data Presentation: The results are typically expressed as the percentage of radical scavenging activity, and the IC<sub>50</sub> value is calculated.

## Conclusion and Future Directions

**5-Methoxyseselin** is a furanocoumarin with potential therapeutic applications stemming from its predicted anti-inflammatory, antitumor, and neuroprotective properties. This guide has summarized the available physicochemical data and outlined potential mechanisms and experimental protocols for further investigation.

Future research should focus on:

- Comprehensive Spectroscopic Analysis: Obtaining and publishing detailed NMR, MS, and IR spectra to serve as a definitive reference.
- Solubility Studies: Systematically determining the solubility of **5-Methoxyseselin** in a range of pharmaceutically acceptable solvents.
- In-depth Biological Evaluation: Conducting rigorous in vitro and in vivo studies to confirm the suggested biological activities, elucidate the specific molecular targets and signaling pathways, and establish dose-response relationships.

- Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of **5-Methoxyseselin** to evaluate its potential as a drug candidate.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of **5-Methoxyseselin** and pave the way for its potential development into novel therapeutic agents.

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## References

- 1. 5-Methoxyseselin | 31525-76-5 [m.chemicalbook.com]
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